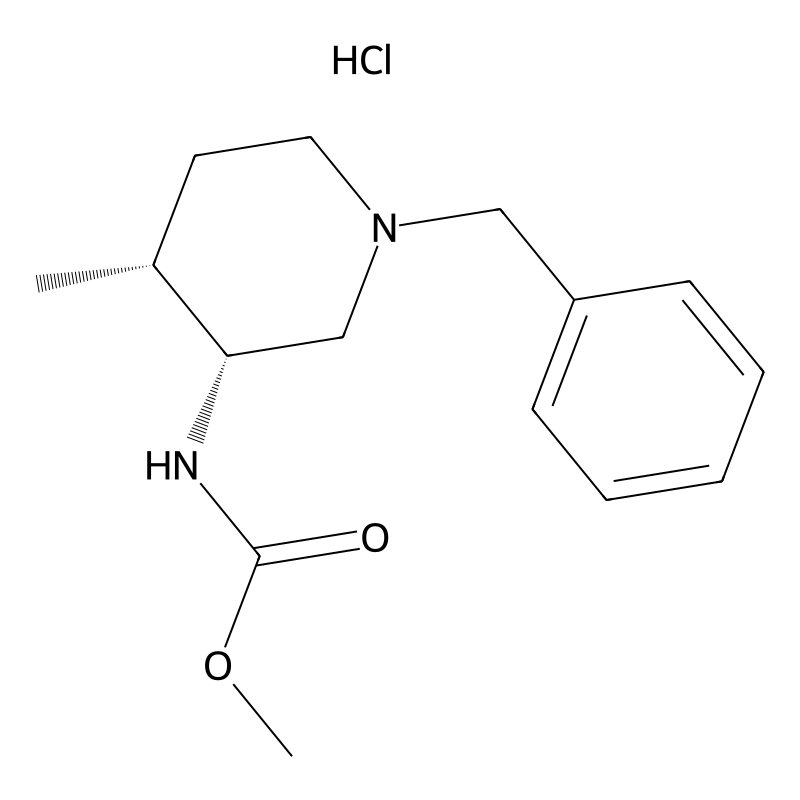

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is a chemical compound characterized by its unique piperidine structure. This compound features a benzyl group and a methyl carbamate moiety, which contribute to its pharmacological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

- N-acylation: This involves the introduction of an acyl group to the nitrogen atom of the piperidine ring, which can modify its biological activity.

- Reductive amination: This reaction allows for the formation of amines by reacting carbonyl compounds with amines in the presence of reducing agents.

- Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacokinetic profiles.

The biological activity of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride has been studied in various contexts. It is believed to interact with neurotransmitter systems, potentially acting as a modulator for certain receptors. Research indicates that compounds with similar structures may exhibit analgesic and anti-inflammatory properties, suggesting potential therapeutic uses in pain management and neurological disorders.

The synthesis of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride typically involves several steps:

- Starting Material Preparation: The synthesis begins with 1-benzyl-4-methylpiperidin-3-one as a key intermediate.

- Carbamate Formation: The piperidine derivative is reacted with methyl chloroformate to form the carbamate.

- Hydrochloride Salt Formation: The final step involves treating the carbamate with hydrochloric acid to yield the hydrochloride salt.

Various methods have been proposed to enhance yield and purity, including solvent selection and temperature control during reactions .

Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Research Tool: Its structural properties make it useful for studying receptor interactions in pharmacology.

- Chemical Synthesis: It can be utilized as a building block for developing more complex organic molecules.

Studies on the interactions of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride with various biological targets are ongoing. Preliminary data suggest that it may influence neurotransmitter pathways, particularly those involving dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic effects and side effects .

Several compounds share structural similarities with methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | Contains dimethyl substitution on piperidine | Used as an organic synthesis intermediate |

| N-(3R,4R)-1-benzyl-4-methylpiperidin-3-yl-N-methyl-7-tosyl-pyrrolo[2,3-d]pyrimidin-4-amine | Incorporates a tosyl group | Potential selective inhibitor in Janus kinase research |

| (3S,4S)-1-benzyl-N-methylpiperidin-3-amines | Different stereochemistry | May exhibit different pharmacological profiles |

The uniqueness of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride lies in its specific stereochemistry and functional groups that influence its biological activity and potential therapeutic applications.